4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines several functional groups, including bromobenzaldehyde, morpholine, nitroaniline, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Formation of 2-Bromobenzaldehyde: This can be achieved by the bromination of benzaldehyde using bromine in the presence of a catalyst.
Synthesis of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine and 3-nitroaniline under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 2-bromobenzaldehyde with the triazine derivative to form the hydrazone compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Palladium catalysts, boronic acids for Suzuki coupling.
Major Products
Oxidation: 2-bromobenzoic acid.
Reduction: 2-bromoaniline.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYD
Properties
Molecular Formula |
C20H19BrN8O3 |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
2-N-[(E)-(2-bromophenyl)methylideneamino]-6-morpholin-4-yl-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19BrN8O3/c21-17-7-2-1-4-14(17)13-22-27-19-24-18(23-15-5-3-6-16(12-15)29(30)31)25-20(26-19)28-8-10-32-11-9-28/h1-7,12-13H,8-11H2,(H2,23,24,25,26,27)/b22-13+ |
InChI Key |
JTMHJNVREVEVAH-LPYMAVHISA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3Br)NC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Br)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.